molecular formula C12H12N2O2 B13540441 1-(4-Ethylphenyl)-1h-pyrazole-3-carboxylic acid

1-(4-Ethylphenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13540441
M. Wt: 216.24 g/mol
InChI Key: PFLWRNPWASZJQK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the following structural formula:

C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2 C9​H8​N2​O2​

It belongs to the class of pyrazole derivatives and contains both a carboxylic acid group and an ethyl-substituted phenyl ring. The compound’s systematic name reflects its substituents: the ethyl group at the para position of the phenyl ring and the carboxylic acid group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid. One common method involves the cyclization of an appropriate hydrazine derivative with an α,β-unsaturated carboxylic acid. The reaction typically occurs under acidic conditions.

Reaction Conditions: The cyclization reaction can be carried out using a variety of acid catalysts, such as sulfuric acid or hydrochloric acid. The choice of solvent and temperature influences the yield and selectivity of the reaction.

Industrial Production Methods: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:

  • Hydrolysis: : The compound is susceptible to hydrolysis due to the presence of the carboxylic acid group. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis is considerably accelerated .

  • Substitution Reactions: : The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

  • Oxidation and Reduction: : The pyrazole ring may undergo oxidation or reduction reactions, depending on reaction conditions and reagents.

Scientific Research Applications

1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid finds applications in various scientific fields:

  • Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to its structural features. It could serve as a scaffold for designing bioactive compounds.

  • Biological Studies: : The compound may be used as a probe to investigate biological processes or as a building block for bioconjugates.

  • Industry: : Its derivatives might find applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

The specific mechanism of action for this compound depends on its intended use. It could interact with cellular targets, enzymes, or receptors, affecting biological pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have information on direct analogs, researchers often compare 1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid with related pyrazole derivatives. Its uniqueness lies in the combination of the ethyl-substituted phenyl ring and the carboxylic acid functionality.

Remember that further studies and investigations are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(4-ethylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16)

InChI Key

PFLWRNPWASZJQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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